molecular formula C7H14N2 B1371497 7-Methyl-4,7-diazaspiro[2.5]octane

7-Methyl-4,7-diazaspiro[2.5]octane

Numéro de catalogue: B1371497
Poids moléculaire: 126.2 g/mol
Clé InChI: OUPIODYKEDELNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyl-4,7-diazaspiro[2.5]octane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-4,7-diazaspiro[2.5]octane, and how can reaction conditions be validated?

A high-yield synthesis (e.g., 98% yield) can be achieved via iridium-catalyzed amination under standard conditions (70°C in DMF with allyl acetate derivatives) . Key validation steps include:

  • Purity assessment : Use HPLC with chiral columns to confirm enantiomeric excess (e.g., 95% ee) .
  • Structural confirmation : Employ 1^1H/13^{13}C NMR to verify spirocyclic geometry and methyl substitution patterns. Compare spectral data with known spirocyclic analogs (e.g., InChIKey XINDIUOJBNUZMM for related structures) .
  • Reproducibility : Follow guidelines for experimental reporting, ensuring all reagents, temperatures, and solvent ratios are explicitly documented to enable replication .

Q. How should researchers characterize the physicochemical properties of this compound?

Critical parameters include:

  • Solubility : Test in DMSO, water, and organic solvents (e.g., PEG300 for in vivo formulations) under controlled storage (2–8°C, light-protected) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via LC-MS for decomposition products .
  • Thermal properties : Determine melting points using Fisher-Johns apparatus and compare with structurally similar azaspiro compounds (e.g., 122–124°C for 7-fluoro analogs) .

Q. What analytical techniques are essential for confirming compound identity and purity?

  • Spectroscopy : 1^1H NMR (δ 1.2–3.5 ppm for spirocyclic protons) and FTIR (C-N stretches ~1,200 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H]+^+ for C8_8H15_{15}N2_2) .
  • Chromatography : TLC (Rf_f ~0.29 in 4:1 hexane:EtOAc) and HPLC with UV/Vis detection .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use spirocyclic scaffolds to explore interactions with target proteins (e.g., kinases or GPCRs). Focus on the methyl group’s steric effects and nitrogen lone pairs for hydrogen bonding .
  • QSAR : Correlate substituent positions (e.g., methyl vs. benzyl groups) with biological activity using regression models .
  • Database tools : Leverage InChIKeys (e.g., XINDIUOJBNUZMM) for structural comparisons in PubChem or ChEMBL .

Q. What strategies resolve contradictions in pharmacological data for azaspiro compounds?

  • Mechanistic studies : Perform kinetic assays (e.g., enzyme inhibition IC50_{50}) to distinguish direct target engagement from off-target effects .
  • Metabolic profiling : Use liver microsomes to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Cross-validation : Compare data across multiple techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

  • Variables : Test temperature (50–90°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
  • Response metrics : Prioritize yield, enantioselectivity, and purity. Use software (e.g., JMP or Minitab) for DOE (Design of Experiments) .
  • Case example : A 23^3 factorial design reduced byproducts in tert-butyl carboxylate synthesis by 40% through optimized iridium catalyst ratios .

Q. What methodologies address challenges in spirocyclic compound formulation for biological assays?

  • Solubilization : Prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell media with surfactants (e.g., Tween 80) to prevent aggregation .
  • In vivo formulation : Use sequential solvent addition (DMSO → PEG300 → ddH2_2O) to maintain stability .
  • Dosing validation : Confirm compound integrity post-administration via LC-MS/MS of plasma samples .

Q. Data Presentation Guidelines

  • Supplemental information : Archive raw NMR, HPLC, and crystallographic data in repositories like Zenodo or institutional databases .
  • Conflict resolution : Transparently report outliers and use statistical tools (e.g., Grubbs’ test) to justify exclusions .

Propriétés

Formule moléculaire

C7H14N2

Poids moléculaire

126.2 g/mol

Nom IUPAC

7-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-9-5-4-8-7(6-9)2-3-7/h8H,2-6H2,1H3

Clé InChI

OUPIODYKEDELNJ-UHFFFAOYSA-N

SMILES canonique

CN1CCNC2(C1)CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.